
Grepafloxacin glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grepafloxacin glucuronide is a glucosiduronic acid.
科学的研究の応用
Metabolism
Grepafloxacin undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP1A2 and CYP3A4. The major metabolite formed is grepafloxacin glucuronide, which is a result of glucuronidation—a process that enhances water solubility and facilitates renal excretion . The formation of this metabolite is crucial for understanding the drug's pharmacokinetics and potential interactions with other medications.
Drug Development
This compound serves as a model compound in studies investigating drug metabolism and pharmacokinetics. Understanding the formation and behavior of this metabolite can help researchers predict how other drugs may be processed in the body, particularly those that are also substrates for similar metabolic pathways .
Safety Assessments
The study of this compound is valuable in assessing the safety profiles of fluoroquinolones. Since grepafloxacin was withdrawn due to its association with QTc prolongation and cardiovascular events, examining its metabolites can provide insights into the mechanisms underlying these adverse effects. For instance, evaluating how the glucuronide conjugate interacts with cardiac ion channels could elucidate its role in toxicity .
Clinical Implications
Research on this compound can inform clinical practices regarding dosing regimens and potential drug interactions. For example, understanding how co-administered drugs affect the metabolism of grepafloxacin can aid in optimizing treatment protocols for infections while minimizing adverse effects .
Table 1: Pharmacokinetic Parameters of Grepafloxacin and Its Glucuronide Metabolite
Parameter | Grepafloxacin | This compound |
---|---|---|
Bioavailability | ~70% | Not applicable |
Half-life | 15 ± 3 hours | Not specifically measured |
Major metabolic pathway | Hepatic (CYP1A2, CYP3A4) | Glucuronidation |
Antimicrobial activity | Yes | No |
Table 2: Reported Adverse Effects Associated with Grepafloxacin
Adverse Effect | Frequency (%) |
---|---|
Nausea | 0.8 |
Diarrhea | 0.4 |
Dizziness | 0.3 |
Photosensitivity | 0.04 |
Case Study 1: Pharmacokinetic Study in Rats
A study evaluated the absorption characteristics of grepafloxacin using rat small intestinal loops. It was found that absorption rates varied significantly across different intestinal segments, highlighting the importance of understanding drug absorption dynamics when considering dosing strategies .
Case Study 2: Safety Profile Analysis
In a comprehensive review involving over 9000 patients treated with grepafloxacin, adverse events were minimal, with gastrointestinal symptoms being the most common. This data supports the notion that while the parent compound has associated risks, its metabolites may contribute to a more favorable safety profile when considered in therapeutic contexts .
特性
分子式 |
C25H30FN3O9 |
---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H30FN3O9/c1-10-8-28(6-5-27-10)15-7-14-16(11(2)17(15)26)18(30)13(9-29(14)12-3-4-12)24(36)38-25-21(33)19(31)20(32)22(37-25)23(34)35/h7,9-10,12,19-22,25,27,31-33H,3-6,8H2,1-2H3,(H,34,35)/t10?,19-,20-,21+,22-,25-/m0/s1 |
InChIキー |
XFRNDEMKHRYQIZ-NWHISXNDSA-N |
SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C5CC5)C)F |
異性体SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)C)F |
正規SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C5CC5)C)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。